4-(benzyloxy)-1H-indole-2-carboxylic acid
Overview
Description
4-(Benzyloxy)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound features a benzyloxy group attached to the fourth position of the indole ring and a carboxylic acid group at the second position.
Mechanism of Action
Target of Action
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 4-(benzyloxy)-1H-indole-2-carboxylic acid involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that benzylic compounds can undergo oxidation and reduction reactions . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
Pharmacokinetics
The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it may have unique pharmacokinetic properties related to its stability and reactivity .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This process is crucial in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a suitable benzyloxy precursor reacts with the indole core.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-(Benzyloxy)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Ethoxy)-1H-indole-2-carboxylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
4-(Phenoxy)-1H-indole-2-carboxylic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-1H-indole-2-carboxylic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-phenylmethoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-12-13(17-14)7-4-8-15(12)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFWBDVTDHJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370751 | |
Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39731-09-4 | |
Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-benzyloxyindole-2-carboxylic acid in recent research?
A1: While 4-benzyloxyindole-2-carboxylic acid itself may not possess direct pharmacological activity, it serves as a crucial building block for synthesizing a diverse range of compounds with potential pharmaceutical applications []. Specifically, the research highlights its use in creating a series of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These hydrazides are formed through the reaction of 4-benzyloxyindole-2-carboxylic acid hydrazide with various aromatic and heterocyclic aldehydes. This synthetic strategy allows for the introduction of structural diversity, which is essential for exploring structure-activity relationships and developing novel compounds with improved pharmacological profiles.
Q2: How is the structure of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides confirmed?
A2: The research utilizes a combination of spectroscopic techniques to confirm the structure of the synthesized 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides []. These techniques include:
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